3-Chloro-5-(piperidin-1-yl)benzonitrile
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Overview
Description
3-Chloro-5-(piperidin-1-yl)benzonitrile is an organic compound that features a chloro-substituted benzonitrile core with a piperidine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperidin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 3-chloro-5-nitrobenzonitrile with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(piperidin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarbonitrile, 3-chloro-5-(1-piperidinyl)-: Similar structure with a pyrazine ring instead of a benzene ring.
4-Chloro-2-(1-piperidinyl)benzonitrile: Similar structure with the chloro and piperidine groups in different positions.
Uniqueness
3-Chloro-5-(piperidin-1-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chloro and piperidine groups provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
3-chloro-5-piperidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-11-6-10(9-14)7-12(8-11)15-4-2-1-3-5-15/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUUNEUKORUCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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